5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine: is a heterocyclic compound with the molecular formula C10H15N3. It is a derivative of 1,8-naphthyridine, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a naphthyridine core with an ethylamine substituent, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine typically involves multistep processes. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of metal-catalyzed reactions and microwave-assisted synthesis are common in industrial settings to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .
Biology: The compound exhibits biological activities, making it a candidate for drug discovery. It has been studied for its potential antibacterial and anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Compounds containing the naphthyridine core have reached the drug market for the treatment of bacterial infections .
Industry: The compound finds applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1,8-Naphthyridine: A parent compound with similar biological activities.
Enoxacin, Nalidixic Acid, and Trovafloxacin: Derivatives with antibacterial properties related to fluoroquinolones.
Uniqueness: 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials .
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h3-4H,1-2,5-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOAHJYIJRYPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627551 | |
Record name | 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332884-13-6 | |
Record name | 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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